Ethyl 4-(1-aminobutyl)benzoate
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Overview
Description
Ethyl 4-(1-aminobutyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a 1-aminobutyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-aminobutyl)benzoate typically involves the esterification of 4-(1-aminobutyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-aminobutyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-(1-aminobutyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-aminobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(1-aminobutyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(1-aminobutyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1-aminobutyl)benzoate: Similar structure but with the amino group at the ortho position instead of the para position.
Ethyl 4-(1-aminopropyl)benzoate: Similar structure but with a shorter alkyl chain on the amino group.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 4-(1-aminobutyl)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9,12H,3-5,14H2,1-2H3 |
InChI Key |
FSIRVRCRIBWONX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OCC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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